BenchChemオンラインストアへようこそ!

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide

Quinazolinone Structure-Activity Relationship Halogen Substitution

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide (CAS 899969-00-7) is a synthetic quinazolinone derivative with molecular formula C21H22ClN3O2 and molecular weight 383.88 g/mol. The compound features a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked to a 2-chloro-substituted phenyl ring bearing a 3,3-dimethylbutanamide side chain.

Molecular Formula C21H22ClN3O2
Molecular Weight 383.88
CAS No. 899969-00-7
Cat. No. B2751691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide
CAS899969-00-7
Molecular FormulaC21H22ClN3O2
Molecular Weight383.88
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)CC(C)(C)C
InChIInChI=1S/C21H22ClN3O2/c1-13-23-17-8-6-5-7-15(17)20(27)25(13)14-9-10-16(22)18(11-14)24-19(26)12-21(2,3)4/h5-11H,12H2,1-4H3,(H,24,26)
InChIKeyVGAQALRPNNHERS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide (CAS 899969-00-7): Compound Profile for Procurement Evaluation


N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide (CAS 899969-00-7) is a synthetic quinazolinone derivative with molecular formula C21H22ClN3O2 and molecular weight 383.88 g/mol . The compound features a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked to a 2-chloro-substituted phenyl ring bearing a 3,3-dimethylbutanamide side chain . It belongs to the oxoquinazolinyl-butanamide structural class claimed in patent families as inhibitors of Tankyrases (TANK-1/TANK-2) and poly(ADP-ribose)polymerase PARP-1 [1]. Commercial vendors categorize it under Protein Kinase Inhibitors and Activators, with reported application as an NADPH oxidase (NOX) inhibitor relevant to inflammatory disease research .

Why Generic Quinazolinone Analogs Cannot Replace N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide in Research Protocols


Generic substitution within the quinazolinone class is unreliable for this compound because its precise substitution topology—2-chloro on the central phenyl ring combined with the sterically hindered 3,3-dimethylbutanamide side chain—creates a pharmacophoric constellation that differs materially from even the closest commercially available analog, 3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide (CAS 898428-40-5), which lacks the chloro substituent . The 2-chloro substituent alters electron density distribution on the phenyl ring, modifies hydrogen-bonding capacity of the adjacent amide NH, and shifts the conformational equilibrium of the molecule, all of which can translate into differential target binding, selectivity profiles, and ADME properties that cannot be predicted from unsubstituted analogs [1]. Furthermore, the 3,3-dimethylbutanamide moiety provides steric bulk adjacent to the amide bond that distinguishes this compound from analogs bearing linear acyl chains (e.g., pentanamide derivatives), potentially imparting differential metabolic stability and target residence time .

Quantitative Differentiation Evidence: N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide vs. Closest Analogs


Structural Differentiation: 2-Chloro Substitution Versus Unsubstituted Phenyl Analog (CAS 898428-40-5)

The target compound differs from its closest commercially cataloged analog, 3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide (CAS 898428-40-5), by the presence of a 2-chloro substituent on the central phenyl ring . This substitution is not cosmetic: in quinazolinone-based inhibitor series, ortho-halogen substitution on the central phenyl ring has been demonstrated to modulate target binding affinity through both steric and electronic effects, with chlorine providing a combination of electronegative inductive withdrawal (Hammett σ_m = 0.37) and moderate steric bulk that is not replicated by unsubstituted or smaller halogen (fluoro) analogs [1]. The SMILES comparison confirms this is a single-atom difference with potential pharmacological consequences.

Quinazolinone Structure-Activity Relationship Halogen Substitution

Amide Side Chain Differentiation: 3,3-Dimethylbutanamide vs. Linear Pentanamide in Quinazolinone Analogs

The target compound bears a 3,3-dimethylbutanamide side chain that introduces gem-dimethyl branching at the β-carbon of the acyl group, creating steric hindrance adjacent to the amide carbonyl. This contrasts with the linear pentanamide analog N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide, which has an unbranched five-carbon chain . In analogous chemical series, gem-dimethyl substitution proximal to metabolic hotspots (such as amide bonds) has been shown to reduce CYP450-mediated N-dealkylation and amide hydrolysis rates by factors of 2- to 10-fold through steric shielding of the metabolically labile site [1]. The 3,3-dimethylbutanamide motif has been independently deployed in multiple kinase inhibitor programs (e.g., EGFR inhibitors F84 and F90) specifically to enhance metabolic stability [2].

Metabolic Stability Steric Hindrance Amide Bond

Target Class Assignment: Tankyrase/PARP-1 Inhibitory Activity per Patent Family WO2015014442A1

The compound falls within the general structural formula (I) of patent WO2015014442A1 / EP3027598A1, which claims oxoquinazolinyl-butanamide derivatives as inhibitors of Tankyrase 1 (TANK-1) and Tankyrase 2 (TANK-2), as well as poly(ADP-ribose)polymerase PARP-1 [1]. The patent describes that compounds of formula I inhibit TANK-1/2 and PARP-1, and are useful for treating cancer, multiple sclerosis, cardiovascular diseases, central nervous system injury, and inflammation [1]. While specific IC50 values for the target compound are not disclosed in the patent text, the structural assignment to this activity class distinguishes it from other quinazolinone derivatives developed for unrelated targets (e.g., EGFR kinase inhibitors, NMDA antagonists) [2].

Tankyrase PARP Wnt Signaling Cancer

Vendor-Specified NADPH Oxidase (NOX) Inhibitory Activity with In Vivo Anti-Inflammatory Reference Data

According to the Toronto Research Chemicals (TRC) product datasheet, this compound (TRC-A727200) is described as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production, and is stated to be useful in the treatment of various inflammatory diseases . The product entry references Impellizzeri et al. (Biochem. Pharmacol., 81, 636, 2011) and Genovese et al. (Brain Res., 1372) as supporting literature . Caution is warranted: these cited references describe studies using apocynin, a structurally distinct NADPH oxidase inhibitor, not the target compound itself. No direct, published IC50 or Ki value for this specific compound against any NOX isoform was identified in peer-reviewed literature during evidence compilation [1]. This evidence is treated as vendor-reported classification requiring independent verification.

NADPH Oxidase NOX Inhibitor Inflammation Reactive Oxygen Species

PubChem BioAssay Screening Data: GPR151 Activator and AlphaScreen Profiling

The target compound has been tested in at least three PubChem BioAssays deposited by The Scripps Research Institute Molecular Screening Center . These include: (1) a cell-based high-throughput primary assay to identify activators of GPR151 (G-protein coupled receptor 151/galanin receptor 4), (2) an AlphaScreen-based biochemical high-throughput primary assay to identify activators of FBW7, and (3) an AlphaScreen-based biochemical high-throughput primary assay to identify inhibitors of MITF . These screening data provide preliminary selectivity information across mechanistically unrelated targets (GPCR, ubiquitin ligase component, transcription factor pathway), which can inform counter-screening strategies for researchers using this compound in target-specific studies.

GPR151 High-Throughput Screening PubChem BioAssay Selectivity

Optimal Research Application Scenarios for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide Procurement


Tankyrase/PARP-1 Inhibitor Probe for Wnt/β-Catenin Pathway Studies

Based on the patent-classified Tankyrase/PARP-1 inhibitory activity [1], this compound is suitable as a chemical probe for investigating Wnt/β-catenin signaling in cancer cell lines where Tankyrase-mediated AXIN degradation is a regulatory node. The 2-chloro-3,3-dimethylbutanamide substitution pattern may confer selectivity advantages over pan-PARP inhibitors (e.g., olaparib) that do not discriminate between PARP-1 and Tankyrases, enabling cleaner dissection of Tankyrase-specific phenotypes in DLD-1 or SW480 colorectal cancer models. Researchers should independently determine cellular IC50 and confirm target engagement via AXIN2 stabilization western blot or Wnt reporter assays before drawing mechanistic conclusions.

Structure-Activity Relationship (SAR) Expansion Around 2-Chloro Quinazolinone NOX Inhibitors

The vendor-reported NADPH oxidase inhibitory classification [1] positions this compound as a starting point for SAR campaigns targeting NOX isoforms (NOX1-5). Unlike apocynin, which requires myeloperoxidase-mediated metabolic activation and suffers from debated selectivity, this quinazolinone scaffold offers a direct pharmacophore for medicinal chemistry optimization. The 2-chloro substituent provides a vector for halogen bonding interactions within the NOX active site, while the 3,3-dimethylbutanamide tail can be systematically varied to map steric tolerance. Procurement of this compound enables head-to-head potency comparisons against apocynin and DPI in luminol-based or Amplex Red ROS detection assays in NOX-expressing cell lines (e.g., HEK-NOX4, HT-29 for NOX1).

Metabolic Stability Comparator in Quinazolinone Lead Optimization Programs

The sterically encumbered 3,3-dimethylbutanamide moiety provides a built-in metabolic shield that distinguishes this compound from linear amide analogs [1]. This structural feature makes it a valuable comparator compound for in vitro metabolic stability studies (e.g., liver microsome or hepatocyte incubation assays) aimed at quantifying the metabolic advantage conferred by gem-dimethyl branching in quinazolinone series. Researchers can pair this compound with its pentanamide analog or the unsubstituted phenyl derivative (CAS 898428-40-5) to generate matched molecular pair (MMP) data on intrinsic clearance (CLint) and identify metabolic soft spots via metabolite identification (MetID) studies.

Chemical Probe for GPR151 Receptor Pharmacology with Built-in Counter-Screening Data

The PubChem BioAssay screening data from The Scripps Research Institute [1] indicate this compound has been profiled against GPR151, an orphan GPCR with emerging links to metabolic regulation. Researchers investigating GPR151 as a therapeutic target for metabolic disorders can use this compound as a starting scaffold, leveraging the pre-existing counter-screening data against FBW7 and MITF AlphaScreen assays to anticipate selectivity liabilities. The quinazolinone core provides multiple synthetic handles for further optimization while the existing screening data reduces the upfront cost of broad-panel selectivity profiling, accelerating hit-to-lead timelines.

Quote Request

Request a Quote for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.